

Colforsin Daropate: A Comparative Analysis of In Vitro and In Vivo Effects

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Compound of Interest

Compound Name: *Colforsin daropate*

Cat. No.: *B044253*

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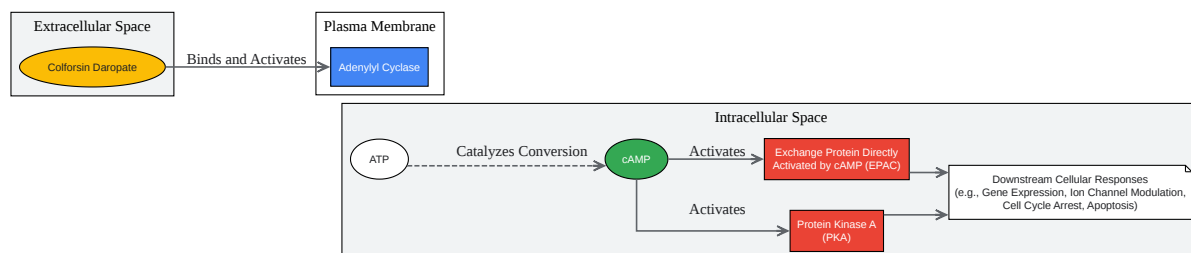
For Researchers, Scientists, and Drug Development Professionals

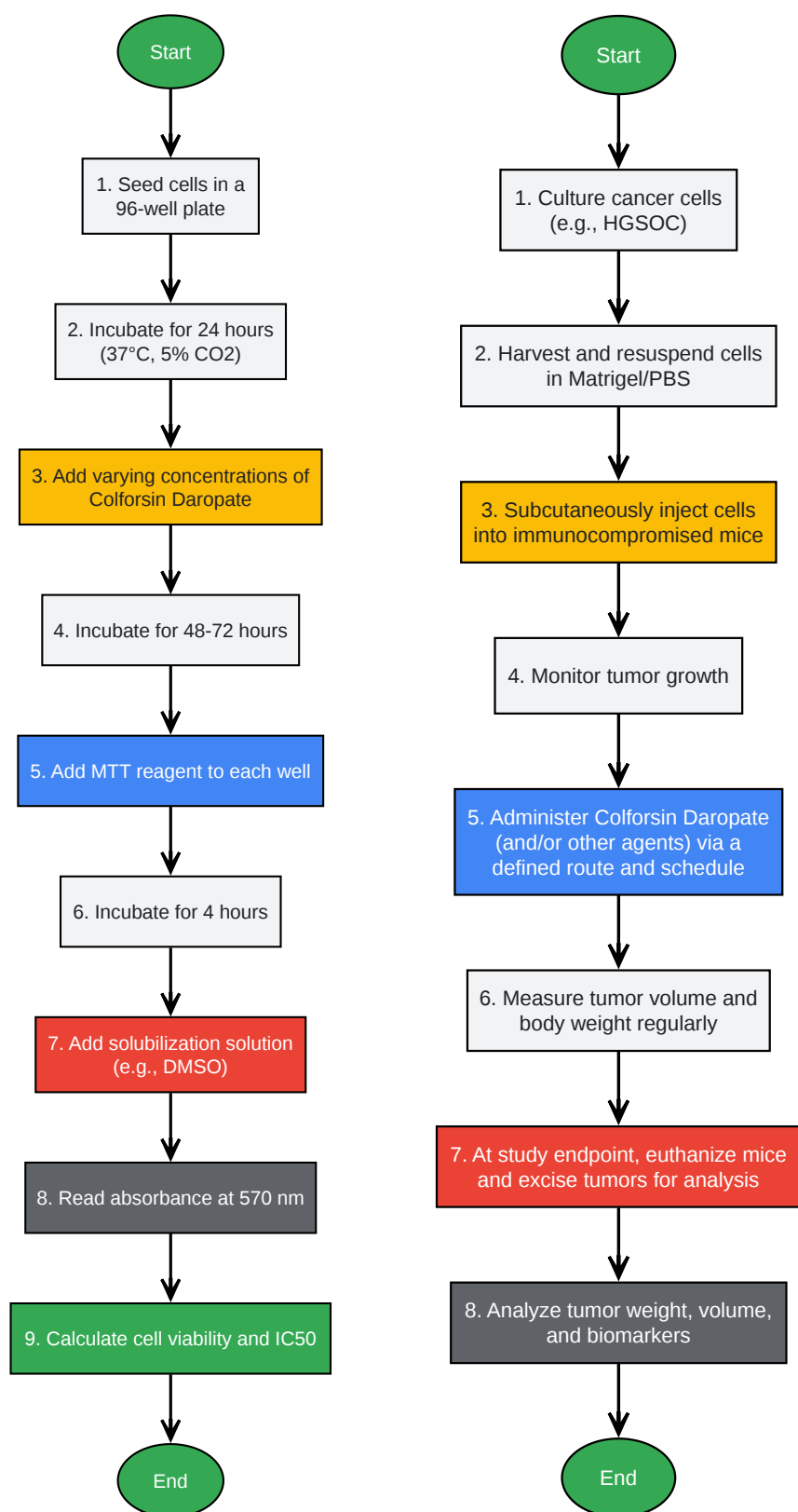
Introduction

Colforsin daropate, a water-soluble derivative of forskolin, is a potent activator of adenylyl cyclase, an enzyme crucial for intracellular signaling.^{[1][2]} This guide provides a comprehensive comparison of the in vitro and in vivo effects of **Colforsin daropate**, supported by experimental data and detailed methodologies. Its primary mechanism of action involves the direct stimulation of adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP) levels.^{[1][2]} This elevation in cAMP activates downstream effectors such as protein kinase A (PKA) and exchange protein directly activated by cAMP (EPAC), modulating a variety of cellular processes.^[1]

Mechanism of Action: Signaling Pathway

Colforsin daropate directly binds to and activates the catalytic subunit of adenylyl cyclase. This interaction bypasses the need for G-protein-coupled receptor (GPCR) stimulation, leading to a robust and rapid increase in the synthesis of cAMP from ATP. The subsequent activation of PKA and EPAC triggers a cascade of phosphorylation events that mediate the diverse physiological effects of the compound.





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References

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- 2. [Cardiovascular effects of colforsin daropate hydrochloride, a novel drug for the treatment of acute heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
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